Cinacalcet hydrochloride
Overview
Description
Cinacalcet hydrochloride is a medication primarily used to treat conditions related to the parathyroid gland, such as primary hyperparathyroidism, secondary hyperparathyroidism, and parathyroid carcinoma . It acts as a calcimimetic, mimicking the action of calcium on tissues by allosteric activation of the calcium-sensing receptor .
Mechanism of Action
Target of Action
Cinacalcet hydrochloride, commonly known as Cinacalcet, is a calcimimetic . It primarily targets the calcium-sensing receptors (CaSR) on the surface of the chief cell of the parathyroid gland . These receptors play a crucial role in regulating parathyroid hormone (PTH) synthesis and secretion .
Mode of Action
Cinacalcet acts as an agonist at the calcium-sensing receptor . It increases the sensitivity of these receptors to activation by extracellular calcium . This results in the inhibition of PTH secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .
Pharmacokinetics
Cinacalcet exhibits a bioavailability of 20 to 25%, which increases if taken with food . It is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4, CYP2D6, and CYP1A2 . Less than 1% of the parent drug is excreted in the urine . The terminal elimination half-life is 30 to 40 hours, and steady-state concentrations are achieved within 7 days . The pharmacokinetics of Cinacalcet are dose proportional over the dose range of 30-180 mg .
Result of Action
The primary result of Cinacalcet’s action is the reduction of serum calcium and PTH levels . This helps to prevent the progressive bone disease and adverse events associated with mineral metabolism disorders . It is used to treat conditions such as secondary hyperparathyroidism in patients with CKD on dialysis and hypercalcemia in patients with parathyroid carcinoma .
Action Environment
The action of Cinacalcet can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of the drug . Moderate or severe hepatic impairment can increase the exposure to the drug .
Biochemical Analysis
Biochemical Properties
Cinacalcet hydrochloride interacts with the calcium-sensing receptor (CaSR) on parathyroid cells . By increasing the sensitivity of the CaSR to extracellular calcium, it reduces parathyroid hormone (PTH) secretion . This leads to a decrease in serum calcium levels .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the calcium-sensing receptor, which plays a crucial role in maintaining calcium homeostasis . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves direct lowering of parathyroid hormone levels. It increases the sensitivity of the calcium-sensing receptors to activation by extracellular calcium, resulting in the inhibition of PTH secretion . This reduction in PTH is associated with a concomitant decrease in serum calcium levels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function. For instance, in a study, it was found that serum PTH levels decreased significantly after 2 weeks and up to 28 weeks after treatment with cinacalcet .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study involving mice, cinacalcet reduced fluid accumulation by more than 60% in intestinal closed loop models of cholera and traveler’s diarrhea .
Metabolic Pathways
This compound is involved in several metabolic pathways. After administration, it is rapidly and extensively metabolized via oxidative N-dealkylation to hydrocinnamic acid and hydroxy-hydrocinnamic acid, which are further metabolized via ß-oxidation and glycine conjugation .
Transport and Distribution
This compound is well absorbed, with greater than 74% oral bioavailability . It is distributed extensively outside the systemic circulation, indicating extensive distribution within cells and tissues .
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the cell membrane where the calcium-sensing receptors are located .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cinacalcet hydrochloride involves several steps, including the formation of an amide followed by its reduction, reductive amination, and nucleophilic substitution . One common method starts with 3-(trifluoromethyl)cinnamic acid, which undergoes reduction with sodium borohydride .
Industrial Production Methods: Industrial production often involves optimizing the reaction conditions to maximize yield and purity. For instance, the preparation of this compound nanoemulsion involves using oleic acid, op-10, and PEG-200 as oil phase, emulsifier, and co-emulsifier, respectively .
Chemical Reactions Analysis
Types of Reactions: Cinacalcet hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are used to couple the enantiopure amine to other parts of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Alkyl halides or pseudohalides are often used as substrates for nucleophilic substitution.
Major Products Formed:
Oxidation: Dihydrodiols and glucuronic acid conjugates.
Reduction: Hydrocinnamic acid and hydroxy-hydrocinnamic acid.
Substitution: Various substituted amines and amides.
Scientific Research Applications
Cinacalcet hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Calcitriol: Another compound used to manage calcium levels, but it works by increasing calcium absorption in the intestines.
Sensipar: A brand name for cinacalcet, used interchangeably in clinical settings.
Uniqueness: Cinacalcet hydrochloride is unique in its mechanism as a calcimimetic, directly targeting the calcium-sensing receptors to regulate parathyroid hormone secretion . This distinguishes it from other compounds like calcitriol, which primarily affects calcium absorption rather than receptor sensitivity .
Properties
CAS No. |
364782-34-3 |
---|---|
Molecular Formula |
C22H23ClF3N |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
hydron;N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;chloride |
InChI |
InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m1./s1 |
InChI Key |
QANQWUQOEJZMLL-PKLMIRHRSA-N |
SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |
Isomeric SMILES |
[H+].C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.[Cl-] |
Canonical SMILES |
[H+].CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.[Cl-] |
Appearance |
White to Tan Solid |
melting_point |
175-177°C (dec.) |
Key on ui other cas no. |
364782-34-3 |
Pictograms |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
226256-56-0 (Parent) |
Synonyms |
(αR)-α-Methyl-N-[3-[3-(trifluoromethyl)phenyl)propyl]-1-napthalenemethanamine Hydrochloride; (R)-N-(3-(3-(trifluoromethyl)phenyl)propyl)-1- -(1-napthyl)ethylamine Hydrochloride; Mimpara; Sensipar |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cinacalcet Hydrochloride exert its therapeutic effect?
A1: this compound is a calcimimetic agent that allosterically activates the calcium-sensing receptor (CaSR) on parathyroid cells. [] This activation increases the sensitivity of the CaSR to extracellular calcium, leading to a decrease in parathyroid hormone (PTH) secretion. []
Q2: What are the downstream effects of reduced PTH secretion by this compound?
A2: The reduction in PTH secretion by this compound leads to a decrease in serum calcium and phosphorus levels, as well as a decrease in calcium-phosphorus product levels. [] This effect is particularly important in patients with chronic kidney disease (CKD) who often experience secondary hyperparathyroidism. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C22H27ClF3N. Its molecular weight is 409.9 g/mol.
Q4: Is there information available on the material compatibility of this compound?
A4: The provided research abstracts do not delve into the material compatibility of this compound.
Q5: How stable is this compound under various conditions?
A6: Several studies have investigated the stability of this compound under various stress conditions, including acidic, basic, neutral, thermal, photolytic, and oxidative conditions. [, , ] These studies highlight the importance of stability-indicating analytical methods to assess drug degradation. [, , ]
Q6: What are some formulation strategies employed to improve the stability, solubility, or bioavailability of this compound?
A7: Research highlights the use of solid dispersions and nanoemulsions as strategies to enhance the dissolution rate and bioavailability of this compound. [, ] These approaches aim to overcome the limitations associated with the drug's inherent physicochemical properties. [, ]
Q7: Are there specific excipients mentioned that enhance the stability of this compound in tablet formulations?
A8: Research mentions using pregelatinized starch and microcrystalline cellulose as key excipients in this compound tablet formulations to achieve desired drug release profiles. [, ]
Q8: What is the impact of food on the pharmacokinetics of this compound?
A9: One study investigated the bioequivalence of this compound tablets under fed conditions, suggesting that food may influence the drug's pharmacokinetic profile. []
Q9: How does this compound impact bone metabolism markers in patients with secondary hyperparathyroidism?
A10: Research indicates that this compound, in conjunction with low-dose vitamin D sterols, effectively reduces serum PTH levels and improves bone metabolism markers in hemodialysis patients with secondary hyperparathyroidism. [] This effect is attributed to the drug's ability to improve bone turnover and reduce bone resorption parameters. []
Q10: What analytical techniques are commonly used to quantify this compound in various matrices?
A10: Researchers utilize a range of analytical techniques for this compound quantification, including:
- RP-HPLC: Widely employed for quantifying this compound in bulk, formulations, and biological samples. [, , ]
- UV Spectrophotometry: Offers a simpler and faster method for this compound determination in bulk and tablet formulations. []
- GC-MS: Used to determine trace levels of specific impurities, such as 3-(trifluoromethyl)cinnamaldehyde, in this compound drug substances. []
- Capillary Electrophoresis: Provides an alternative method for this compound analysis, offering high separation efficiency and sensitivity. []
- HPTLC: Demonstrates potential for this compound analysis, offering advantages like cost-effectiveness and minimal solvent consumption. []
Q11: Are there any validated analytical methods available for the analysis of this compound and its impurities?
A12: Several studies focused on developing and validating various analytical methods for this compound. These methods were validated according to ICH guidelines, ensuring their accuracy, precision, and specificity for quality control purposes. [, , , , ]
Q12: What preclinical models are used to evaluate the efficacy of this compound?
A13: Research highlights the use of a rat model of uremia to assess the pharmacodynamic effects of this compound. [] This model allows researchers to evaluate the drug's impact on renal function, serum biomarkers, and potential benefits in mitigating uremia-related complications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.